
2-(2-氯乙氧基)四氢-2H-吡喃
描述
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a chemical compound with the empirical formula C7H13ClO2 . It is used as a building block for introducing a protected 2-hydroxyethyl group .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethoxy)tetrahydro-2H-pyran consists of a pyran ring with a 2-chloroethoxy substituent . The pyran ring is a six-membered heterocyclic ring, consisting of five carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
2-(2-Chloroethoxy)tetrahydro-2H-pyran has a density of 1.115 g/mL at 20 °C, a boiling point of 80 °C/8 mmHg, and a refractive index of 1.459 . It also has a molecular weight of 164.63 .科学研究应用
杂环化合物的合成
“2-(2-氯乙氧基)四氢-2H-吡喃”是合成各种杂环化合物的宝贵砌块。 其结构有利于亲核取代反应,可导致形成多种杂环,这些杂环在许多药物和农用化学品中很常见 .
天然产物类似物的构建
研究人员利用这种化合物构建天然产物的类似物。 2H-吡喃环是许多天然产物中常见的基序,氯乙氧基可以修饰以模拟复杂的天然结构,有助于发现新药和治疗剂 .
材料科学应用
在材料科学中,“2-(2-氯乙氧基)四氢-2H-吡喃”可用于修饰材料的表面性质。 通过将这种分子接枝到聚合物或表面,可以改变疏水性、粘合性和其他对材料性能重要的特性 .
生物偶联技术
这种化合物在生物偶联技术中得到应用,用于将生物分子连接到各种底物。 反应性氯乙氧基可以连接到蛋白质或其他生物分子的氨基,便于创建靶向药物递送系统 .
先进聚合物的合成
“2-(2-氯乙氧基)四氢-2H-吡喃”是合成先进聚合物的关键。 它可以作为单体或交联剂,在聚合物链中引入柔性和特定功能,这对开发具有定制特性的新材料至关重要 .
农业化学研究
在农业化学研究中,这种化合物用于开发新型杀虫剂和除草剂。 它的多功能性允许创建可以与特定生物靶标相互作用的化合物,有可能导致更有效和环保的农业化学品 .
属性
IUPAC Name |
2-(2-chloroethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVQFPGYDBUGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292031 | |
| Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5631-96-9 | |
| Record name | 5631-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

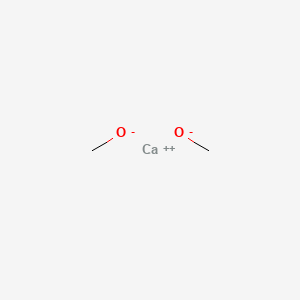

![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)
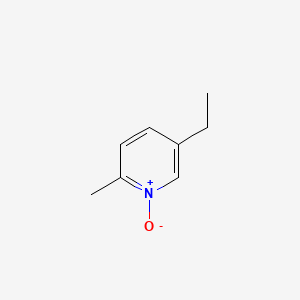
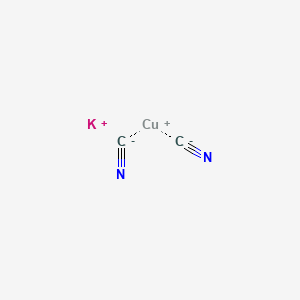


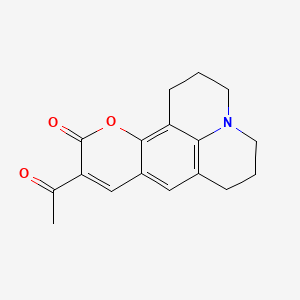
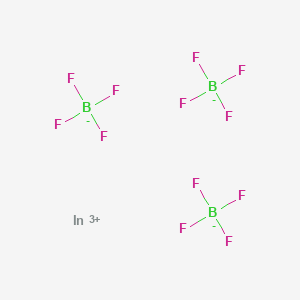
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
